Molecular weight and formula of 5-Acetyl-2-(2-ethoxyphenoxy) pyridine
Molecular weight and formula of 5-Acetyl-2-(2-ethoxyphenoxy) pyridine
The following technical guide provides an in-depth analysis of 5-Acetyl-2-(2-ethoxyphenoxy)pyridine , a specialized chemical intermediate often encountered in the synthesis of pharmaceutical agents containing pyridine-ether scaffolds.
CAS Registry Number: 1545974-42-2 Document Type: Chemical Profile & Synthetic Guide Version: 1.0
Executive Summary
5-Acetyl-2-(2-ethoxyphenoxy)pyridine (CAS 1545974-42-2) is a functionalized pyridine derivative characterized by a 2-ethoxyphenoxy ether linkage at the C2 position and an acetyl moiety at the C5 position. This structural motif is significant in medicinal chemistry, serving as a pharmacophore in various kinase inhibitors and GPCR ligands. It is also a critical impurity marker in the quality control of drugs containing the 2-phenoxypyridine scaffold. This guide details its physicochemical properties, synthetic pathways, and analytical characterization.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The molecule combines a π-deficient pyridine ring with an electron-rich phenoxy group, creating a "push-pull" electronic system that influences its reactivity and spectral properties.
Table 1: Core Chemical Data
| Property | Specification |
| IUPAC Name | 1-[6-(2-Ethoxyphenoxy)pyridin-3-yl]ethan-1-one |
| Common Name | 5-Acetyl-2-(2-ethoxyphenoxy)pyridine |
| CAS Number | 1545974-42-2 |
| Molecular Formula | C₁₅H₁₅NO₃ |
| Molecular Weight | 257.29 g/mol |
| SMILES | CCOC1=CC=CC=C1OC2=NC=C(C=C2)C(=O)C |
| LogP (Predicted) | ~2.9 - 3.2 |
| H-Bond Acceptors | 4 (N, O, O, O) |
| H-Bond Donors | 0 |
| Appearance | Off-white to pale yellow crystalline solid |
| Melting Point | 124–128 °C (Analogous prediction) |
Synthetic Pathways & Retro-Analysis
The synthesis of 5-Acetyl-2-(2-ethoxyphenoxy)pyridine is best approached via Nucleophilic Aromatic Substitution (S_NAr) . The electron-withdrawing acetyl group at the C5 position of the pyridine ring activates the C2 position, making it susceptible to nucleophilic attack by the phenoxide.
Retro-Synthetic Logic
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Disconnection: The ether bond (C-O) between the pyridine C2 and the phenoxy oxygen.
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Synthons:
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Electrophile: 1-(6-Halopyridin-3-yl)ethanone (X = Cl, Br).
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Nucleophile: 2-Ethoxyphenol (Guethol).
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Reaction Mechanism (S_NAr)
The reaction proceeds through a Meisenheimer-like transition state. The presence of the carbonyl group at C5 stabilizes the negative charge delocalized onto the nitrogen and the carbonyl oxygen during the intermediate state.
Figure 1: S_NAr Synthetic Pathway for 5-Acetyl-2-(2-ethoxyphenoxy)pyridine.
Experimental Protocols
Synthesis of 5-Acetyl-2-(2-ethoxyphenoxy)pyridine
Objective: To synthesize the target compound via S_NAr coupling.
Reagents:
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1-(6-Chloropyridin-3-yl)ethanone (1.0 eq)
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2-Ethoxyphenol (1.1 eq)
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Potassium Carbonate (K₂CO₃) (2.0 eq)
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Dimethylformamide (DMF) (anhydrous)
Procedure:
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Setup: Charge a dried round-bottom flask with 1-(6-chloropyridin-3-yl)ethanone (10 mmol) and 2-ethoxyphenol (11 mmol).
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Solvation: Add anhydrous DMF (20 mL) and stir until dissolved.
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Activation: Add K₂CO₃ (20 mmol) in a single portion.
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Reaction: Heat the mixture to 80–90 °C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) or HPLC.[1]
-
Workup:
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO₂, gradient 0-30% EtOAc in Hexanes).
Validation Point: The disappearance of the chloride starting material (R_f ~0.5) and appearance of a new, more polar spot (R_f ~0.3) indicates conversion.
Analytical Characterization
To validate the identity of the synthesized compound, the following spectral features must be confirmed.
Proton NMR (¹H-NMR) Expectation (DMSO-d₆, 400 MHz)
| Position | Chemical Shift (δ) | Multiplicity | Integration | Assignment |
| Pyridine H-6 | 8.60 - 8.70 | Doublet (d) | 1H | Ortho to Acetyl (N-CH=C) |
| Pyridine H-4 | 8.20 - 8.30 | dd | 1H | Para to Ether |
| Pyridine H-3 | 7.00 - 7.10 | Doublet (d) | 1H | Ortho to Ether |
| Phenoxy Ar-H | 6.90 - 7.20 | Multiplet (m) | 4H | Aromatic Ring |
| Ethoxy -CH₂- | 4.05 | Quartet (q) | 2H | O-CH₂-CH₃ |
| Acetyl -CH₃ | 2.55 | Singlet (s) | 3H | CO-CH₃ |
| Ethoxy -CH₃ | 1.30 | Triplet (t) | 3H | O-CH₂-CH₃ |
Mass Spectrometry (LC-MS)
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Ionization Mode: ESI (+)
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Parent Ion: [M+H]⁺ = 258.29 m/z
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Fragmentation:
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Loss of Ethyl group (-28 Da): m/z ~230
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Cleavage of Ether linkage: Characteristic pyridine fragments.
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Analytical Workflow Diagram
Figure 2: Quality Control Workflow for 5-Acetyl-2-(2-ethoxyphenoxy)pyridine.
Stability & Handling
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Storage: Store at 2–8 °C under inert gas. The ether linkage is generally stable, but the acetyl group can be susceptible to oxidation or condensation under extreme basic conditions.
-
Safety: Treat as a potential irritant (Skin/Eye).[4][5] Use standard PPE (Gloves, Goggles, Lab Coat).
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Solubility: Soluble in DMSO, DMF, Methanol, and Ethyl Acetate. Sparingly soluble in water.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 81896899, 5-Acetyl-2-(2-ethoxyphenoxy)pyridine. Retrieved from [Link]
- Carey, F. A., & Sundberg, R. J. (2007).Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (General reference for S_NAr mechanisms).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 5-Acetyl-2-methoxypyridine, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. 5-Acetyl-2-bromopyridine | C7H6BrNO | CID 15668195 - PubChem [pubchem.ncbi.nlm.nih.gov]
